molecular formula C9H14O2 B8738685 Octahydro-4,7-methano-2-benzofuran-1-ol CAS No. 100758-62-1

Octahydro-4,7-methano-2-benzofuran-1-ol

Cat. No. B8738685
M. Wt: 154.21 g/mol
InChI Key: ZAWDYOYSASFTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-4,7-methano-2-benzofuran-1-ol is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octahydro-4,7-methano-2-benzofuran-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octahydro-4,7-methano-2-benzofuran-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

100758-62-1

Product Name

Octahydro-4,7-methano-2-benzofuran-1-ol

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-oxatricyclo[5.2.1.02,6]decan-3-ol

InChI

InChI=1S/C9H14O2/c10-9-8-6-2-1-5(3-6)7(8)4-11-9/h5-10H,1-4H2

InChI Key

ZAWDYOYSASFTAX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(OC3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

30.4 g (0.2 mole) of hexahydro-4,7-methano-iso-benzofuran-1(3H)-one are introduced into 800 ml of absolute toluene, under an inert gas, and 84.8 ml (0.3 mole) of sodium bis-(2-methoxy-ethoxy)-dihydridoaluminate (70% strength solution in toluene), diluted with 200 ml of absolute toluene, are allowed to run in at -70° to -78° C. The mixture is stirred at -70° to -78° C. for 6 hours. Thereafter, 580 ml of 50% strength aqueous methanol are added dropwise at -70° C. and the mixture is subsequently stirred at 20° C. for 15 minutes and diluted with 400 ml of saturated aqueous sodium chloride solution. The organic phase is separated off and the aqueous phase is extracted with ethyl acetate. The organic phases are combined, washed with saturated aqueous sodium chloride solution and dried over sodium sulphate and the solvent is evaporated off in vacuo. 30.1 g (98% yield) of 1-hydroxyoctahydro-4,7-methano-iso-benzofuran are obtained in this manner.
Quantity
30.4 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium bis-(2-methoxy-ethoxy)-dihydridoaluminate
Quantity
84.8 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

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